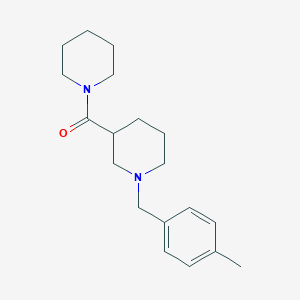
1-(4-Methylbenzyl)-3-(1-piperidinylcarbonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzyl)-3-(1-piperidinylcarbonyl)piperidine, commonly known as MPDC, is a piperidine-based compound that has been the subject of scientific research due to its potential therapeutic applications. MPDC has been shown to possess analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications.
Mechanism of Action
The mechanism of action of MPDC is not fully understood. However, it is believed to act on the opioid system in the brain, specifically the mu-opioid receptor. MPDC has been shown to bind to the mu-opioid receptor with high affinity, leading to the activation of downstream signaling pathways that result in analgesia and anti-inflammatory effects.
Biochemical and Physiological Effects:
MPDC has been shown to possess analgesic and anti-inflammatory properties in animal models. It has also been shown to have a low potential for abuse and addiction, which is a significant advantage over traditional opioid analgesics. Additionally, MPDC has been shown to have fewer side effects compared to traditional opioids, such as respiratory depression and sedation.
Advantages and Limitations for Lab Experiments
MPDC has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be effective in animal models of pain and inflammation. However, there are also limitations to its use. MPDC has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known. Additionally, the mechanism of action of MPDC is not fully understood, which makes it difficult to design experiments to study its effects.
Future Directions
There are several future directions for research on MPDC. One area of research could focus on further understanding the mechanism of action of MPDC, including its binding affinity and downstream signaling pathways. Another area of research could focus on optimizing the synthesis method to increase the yield and purity of the product. Additionally, future research could explore the potential use of MPDC in combination with other analgesics or anti-inflammatory drugs to enhance its effects. Finally, clinical trials in humans could be conducted to determine the safety and efficacy of MPDC as a potential new pain medication.
Synthesis Methods
The synthesis of MPDC involves the reaction between 1-phenylpiperidin-4-amine and 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as acetonitrile, and the resulting product is purified by column chromatography. The yield of the synthesis process is typically around 50%.
Scientific Research Applications
MPDC has been the subject of scientific research due to its potential therapeutic applications. In particular, it has been studied for its analgesic and anti-inflammatory properties. In one study, MPDC was shown to reduce pain sensitivity in rats with neuropathic pain. Another study found that MPDC reduced inflammation in mice with induced paw edema.
properties
Molecular Formula |
C19H28N2O |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
[1-[(4-methylphenyl)methyl]piperidin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C19H28N2O/c1-16-7-9-17(10-8-16)14-20-11-5-6-18(15-20)19(22)21-12-3-2-4-13-21/h7-10,18H,2-6,11-15H2,1H3 |
InChI Key |
SBMRGPUPONJGFV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amino]propanamide](/img/structure/B247223.png)
amino]propanamide](/img/structure/B247224.png)
amino]propanamide](/img/structure/B247225.png)
![3-Tert-butyl-3-methyl-2,3-dihydro[1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B247226.png)
![N-(3-chlorophenyl)-2-[(4-morpholino-1,2,5-thiadiazol-3-yl)oxy]acetamide](/img/structure/B247236.png)
![1-(4-Ethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B247246.png)
![methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate](/img/structure/B247250.png)

![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B247254.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclohexanamine](/img/structure/B247272.png)
